molecular formula C12H22SiSn B1605031 Silane, trimethyl[p-(trimethylstannyl)phenyl]- CAS No. 944-32-1

Silane, trimethyl[p-(trimethylstannyl)phenyl]-

Cat. No.: B1605031
CAS No.: 944-32-1
M. Wt: 313.1 g/mol
InChI Key: DDIYHUXRNFWPPX-UHFFFAOYSA-N
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Description

Silane, trimethyl[p-(trimethylstannyl)phenyl]- is an organosilicon compound with the molecular formula C12H22SiSn and a molecular weight of 313.1 g/mol. This compound is characterized by the presence of both silicon and tin atoms within its structure, making it a unique and versatile chemical entity. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of Silane, trimethyl[p-(trimethylstannyl)phenyl]- typically involves the reaction of trimethylsilyl chloride with a stannylated phenyl compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, to facilitate the formation of the desired product. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions .

Industrial production methods for this compound may involve large-scale batch or continuous processes, where the reactants are carefully monitored and controlled to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, is also common in the industrial production of Silane, trimethyl[p-(trimethylstannyl)phenyl]- .

Chemical Reactions Analysis

Silane, trimethyl[p-(trimethylstannyl)phenyl]- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form silanol and stannic oxide derivatives. Common oxidizing agents used in these reactions include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions involving this compound typically result in the formation of silane and stannane derivatives. Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: The compound can undergo substitution reactions where the trimethylsilyl or trimethylstannyl groups are replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield silanol and stannic oxide, while reduction reactions may produce silane and stannane derivatives .

Scientific Research Applications

Silane, trimethyl[p-(trimethylstannyl)phenyl]- has a wide range of scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of various organosilicon and organotin compounds.

    Biology: The compound is used in the development of novel biomaterials and drug delivery systems.

    Medicine: Research has explored its potential use in medical imaging and diagnostic applications.

    Industry: Silane, trimethyl[p-(trimethylstannyl)phenyl]- is used in the production of advanced materials, such as coatings and adhesives.

Mechanism of Action

The mechanism of action of Silane, trimethyl[p-(trimethylstannyl)phenyl]- involves its interaction with various molecular targets and pathways. The compound can form stable bonds with silicon and tin atoms, allowing it to participate in a wide range of chemical reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .

In biological systems, the compound’s ability to form stable bonds with biomolecules allows it to interact with cellular components and influence biological processes. For example, its use in drug delivery systems can facilitate the targeted delivery of therapeutic agents to specific cells or tissues .

Comparison with Similar Compounds

Silane, trimethyl[p-(trimethylstannyl)phenyl]- can be compared with other similar compounds, such as:

    Trimethylsilyl chloride: This compound is commonly used as a precursor in the synthesis of various organosilicon compounds. It shares similar reactivity with Silane, trimethyl[p-(trimethylstannyl)phenyl]-, but lacks the presence of tin.

    Trimethylstannyl chloride: This compound is used in the synthesis of organotin compounds. It shares the presence of tin with Silane, trimethyl[p-(trimethylstannyl)phenyl]-, but lacks the silicon component.

    Phenyltrimethylsilane: This compound is used in organic synthesis and materials science.

The uniqueness of Silane, trimethyl[p-(trimethylstannyl)phenyl]- lies in its combination of silicon and tin atoms within a single molecule, which imparts distinctive chemical properties and reactivity compared to other similar compounds .

Properties

IUPAC Name

trimethyl-(4-trimethylstannylphenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13Si.3CH3.Sn/c1-10(2,3)9-7-5-4-6-8-9;;;;/h5-8H,1-3H3;3*1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDIYHUXRNFWPPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=C(C=C1)[Sn](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22SiSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30241464
Record name Silane, trimethyl(p-(trimethylstannyl)phenyl)- (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30241464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944-32-1
Record name Trimethyl[4-(trimethylsilyl)phenyl]stannane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethyl(4-(trimethylsilyl)phenyl)stannane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000944321
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC294228
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294228
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Silane, trimethyl(p-(trimethylstannyl)phenyl)- (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30241464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIMETHYL(4-(TRIMETHYLSILYL)PHENYL)STANNANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WC58W4L83H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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